1,1,2,3,3,3-Hexafluoropropyl difluoromethyl ether

描述

Molecular Structure and Stereochemical Configuration

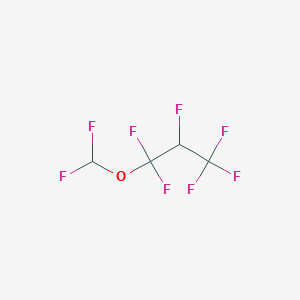

The molecular structure of this compound consists of a three-carbon propyl chain extensively substituted with fluorine atoms, connected via an ether oxygen to a difluoromethyl group. The compound's International Union of Pure and Applied Chemistry name is 1-(difluoromethoxy)-1,1,2,3,3,3-hexafluoropropane, which accurately reflects its structural composition. The canonical Simplified Molecular Input Line Entry System representation is C(C(OC(F)F)(F)F)(C(F)(F)F)F, providing a precise description of the atomic connectivity.

The stereochemical configuration reveals eight fluorine atoms distributed across the molecule, with the propyl backbone bearing six fluorine substituents and the methyl group containing two additional fluorine atoms. The ether oxygen serves as the central linking element, creating a molecule with significant steric hindrance due to the bulky fluorinated groups. The molecular geometry is influenced by the strong electronegativity of fluorine atoms, which create significant dipole moments throughout the structure while simultaneously providing exceptional chemical stability through strong carbon-fluorine bonds.

The high degree of fluorination results in a molecular configuration where the electron density is substantially withdrawn from the carbon skeleton, creating a compound with unique electronic properties. The International Chemical Identifier representation InChI=1S/C4H2F8O/c5-1(3(8,9)10)4(11,12)13-2(6)7/h1-2H provides additional structural verification, confirming the presence of two hydrogen atoms remaining on the molecule despite extensive fluorination.

Thermodynamic Parameters: Boiling Point, Melting Point, and Phase Behavior

The thermodynamic properties of this compound demonstrate the profound influence of fluorination on phase behavior and thermal characteristics. The boiling point has been reported with some variation across different sources, with measurements indicating values of 25.7°C at 760 millimeters of mercury and alternative determinations showing 47°C. This discrepancy likely reflects differences in measurement conditions and purity levels of the samples analyzed.

The compound exhibits a molecular weight of 218.04 to 218.05 grams per mole, which is substantially higher than comparable non-fluorinated ethers due to the presence of eight fluorine atoms. The density measurements consistently indicate values around 1.5 grams per cubic centimeter, with specific determinations of 1.5 grams per cubic centimeter, 1.536 grams per cubic centimeter, and 1.500±0.06 grams per cubic centimeter. This high density reflects the significant atomic mass contribution of the fluorine substituents.

Vapor pressure characteristics reveal significant volatility, with measurements indicating 740.9±0.1 millimeters of mercury at 25°C. The flash point has been determined as -26.1±23.2°C, indicating the compound's potential for vapor formation at relatively low temperatures. The melting point data appears to be unavailable or not determined in the surveyed literature, suggesting either measurement challenges or that the compound may exist as a liquid across typical laboratory temperature ranges.

Spectroscopic Characterization: Fluorine-19 Nuclear Magnetic Resonance, Fourier Transform Infrared, and Mass Spectral Signatures

The spectroscopic characterization of this compound benefits significantly from the presence of eight fluorine atoms, which provide distinctive signatures across multiple analytical techniques. Fluorine-19 nuclear magnetic resonance spectroscopy represents a particularly valuable characterization method due to fluorine's natural abundance of 100 percent and its nuclear magnetic resonance activity. The technique offers exceptional specificity for fluorinated compounds, as fluorine is less common in organic molecules compared to hydrogen, thereby reducing peak overlapping concerns that frequently complicate proton nuclear magnetic resonance spectra.

The fluorine-19 nuclear magnetic resonance spectrum of this compound would be expected to display multiple distinct resonances corresponding to the chemically non-equivalent fluorine environments. The difluoromethyl group attached to the ether oxygen would likely appear in the chemical shift range of -140 to -150 parts per million, while the trifluoromethyl groups on the propyl chain would typically resonate around -70 to -80 parts per million. The sensitivity of fluorine-19 nuclear magnetic resonance is comparable to proton nuclear magnetic resonance, making it an excellent quantitative analytical tool for purity determination and structural confirmation.

Fourier transform infrared spectroscopy provides complementary structural information through characteristic vibrational modes. The carbon-oxygen-carbon ether stretching vibrations would be expected to appear in the 1100-1250 wavenumbers region, while the carbon-fluorine stretching vibrations would manifest in the 1000-1200 wavenumbers range. The extensive fluorination creates a complex fingerprint region that serves as a distinctive identifier for this specific compound.

Mass spectrometry analysis would reveal the molecular ion peak at mass-to-charge ratio 218, corresponding to the molecular weight of the compound. The fragmentation pattern would likely show characteristic losses of fluorinated fragments, providing additional structural confirmation. The exact mass determination would yield 217.99800 atomic mass units, enabling high-resolution mass spectrometry to distinguish this compound from potential isomers or related structures.

Solubility Profile in Polar/Nonpolar Solvents and Partition Coefficients

The solubility characteristics of this compound are fundamentally influenced by its extensive fluorination, which creates a compound with unique solvation properties distinct from conventional organic ethers. The logarithmic partition coefficient (LogP) has been determined as 2.71880, indicating a moderate tendency toward lipophilic behavior despite the presence of the polar ether functional group. This value suggests that the compound would preferentially partition into organic phases when in contact with aqueous systems.

The high degree of fluorination creates a molecular surface with low polarizability, resulting in limited hydrogen bonding capacity with protic solvents. Unlike conventional ethers that can engage in hydrogen bonding through their oxygen lone pairs, the fluorinated environment surrounding the ether oxygen in this compound significantly reduces its basicity and hydrogen bonding potential. This characteristic would be expected to limit solubility in highly polar, protic solvents such as water and alcohols.

The compound's solvation behavior would likely favor nonpolar or weakly polar aprotic solvents, particularly other fluorinated solvents or hydrocarbons. The extensive carbon-fluorine bond network creates a relatively inert molecular surface that interacts primarily through weak van der Waals forces. The polar surface area has been calculated as 9.23000 square angstroms, which is relatively small for a molecule containing an ether oxygen, reflecting the shielding effect of the surrounding fluorine atoms.

The partition coefficient data suggests that the compound would demonstrate good solubility in organic extraction solvents while maintaining limited aqueous solubility. This property profile makes it potentially useful as a specialized solvent for fluorinated materials or as an extraction medium for lipophilic compounds from aqueous matrices.

Surface Tension and Viscosity Characteristics

The surface tension and viscosity properties of this compound reflect the unique intermolecular interactions characteristic of highly fluorinated organic compounds. The extensive fluorination creates a molecular surface with distinctive wetting and flow characteristics that differ markedly from conventional organic ethers. The index of refraction has been measured as 1.256, which is relatively low compared to typical organic compounds, indicating weak intermolecular polarization effects consistent with the fluorinated structure.

The molecular polarizability has been calculated as 9.3±0.5 × 10⁻²⁴ cubic centimeters, reflecting the limited electron cloud distortion possible in the highly fluorinated structure. This low polarizability contributes to weak intermolecular London dispersion forces, which would be expected to result in relatively low viscosity values compared to less fluorinated analogs of similar molecular weight.

Surface tension characteristics would be anticipated to show values intermediate between hydrocarbons and perfluorinated compounds. The presence of the ether oxygen provides some degree of polarity, potentially increasing surface tension compared to purely fluorinated hydrocarbons, while the extensive fluorination would maintain relatively low surface energy compared to conventional ethers. These properties make the compound potentially valuable in applications requiring controlled wetting behavior or specialized interfacial characteristics.

The thermal properties of viscosity would be expected to show typical temperature dependence, with decreasing viscosity at elevated temperatures. However, the fluorinated structure provides enhanced thermal stability compared to conventional ethers, allowing for viscosity measurements across broader temperature ranges without thermal decomposition concerns. The combination of moderate viscosity and high thermal stability makes this compound suitable for specialized high-temperature applications where conventional solvents might undergo degradation.

属性

IUPAC Name |

1-(difluoromethoxy)-1,1,2,3,3,3-hexafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F8O/c5-1(3(8,9)10)4(11,12)13-2(6)7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSIIYENBWBHASS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(OC(F)F)(F)F)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380842 | |

| Record name | Difluoromethyl 2H-perfluoropropyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56860-85-6 | |

| Record name | Difluoromethyl 2H-perfluoropropyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 56860-85-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Notes on Reaction Parameters

Catalysts: Composite catalysts combining bases such as 1,4-diazabicyclo[2.2.2]octane, 4-dimethylaminopyridine, 1,8-diazabicyclo[5.4.0]undec-7-ene, and others are used to optimize reaction rates and selectivity.

Temperature: Moderate temperatures (50–80 °C) are preferred to balance reaction kinetics and thermal stability of fluorinated intermediates.

Solvents: Polar aprotic solvents like N-methylpyrrolidone are often used to dissolve reactants and catalysts effectively.

Reaction Time: Industrial processes favor short residence times (seconds to minutes) in continuous flow setups to enhance throughput and control.

Purification and Characterization

Purification of the synthesized 1,1,2,3,3,3-Hexafluoropropyl difluoromethyl ether is critical due to the presence of volatile and closely related fluorinated byproducts. Techniques include:

Fractional Distillation: Exploits differences in boiling points to separate the target compound.

Preparative Gas Chromatography: Provides high purity (>98%) by separating based on volatility and interaction with the stationary phase.

Characterization methods to confirm structure and purity:

| Technique | Purpose | Key Observations |

|---|---|---|

| ¹⁹F NMR | Identification of fluorinated groups | Distinct peaks for -CF₃ (δ -70 to -80 ppm) and -OCH₂F (δ -140 to -150 ppm) |

| GC-MS | Purity assessment and byproduct detection | Confirms >98% purity; detects unreacted precursors |

| FT-IR | Functional group confirmation | C-O-C stretching (1100–1250 cm⁻¹), C-F vibrations (1000–1200 cm⁻¹) |

Research Findings and Optimization Insights

Reaction Optimization: Elevated temperatures and the use of composite catalysts significantly improve yields but require careful control to avoid thermal degradation.

Scalability: Continuous flow reactors with precise molar flow control and short residence times enable industrial-scale production with consistent quality.

Environmental and Safety Considerations: The compound exhibits good thermal stability up to ~180 °C under inert atmospheres, but decomposition can occur above 150 °C in some conditions, necessitating controlled handling.

Synthetic Challenges: The high fluorine content demands anhydrous and oxygen-free conditions to prevent side reactions and ensure high selectivity.

Summary Table of Preparation Methods

化学反应分析

Types of Reactions

1,1,2,3,3,3-Hexafluoropropyl difluoromethyl ether undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group is transferred to other molecules.

Lewis Acid Reactions: It exhibits strong Lewis acid characteristics, allowing it to form complexes with other compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.

Lewis Acid Reactions: These reactions often involve the use of Lewis bases as reactants, and the conditions vary depending on the specific reaction.

Major Products Formed

The major products formed from these reactions include fluorinated organic compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other specialty chemicals .

科学研究应用

Anesthetic Use

One of the primary applications of 1,1,2,3,3,3-hexafluoropropyl difluoromethyl ether is in the field of anesthesiology. It is recognized for its efficacy as an inhalation anesthetic due to its favorable pharmacokinetic properties. Clinical studies have shown that it provides rapid induction and recovery times compared to traditional anesthetics .

Environmental Chemistry

The compound's properties also lend themselves to applications in environmental chemistry. Its low volatility and high stability make it an ideal candidate for studies involving atmospheric chemistry and the degradation of fluorinated compounds. Research is ongoing into its potential role in environmental remediation processes .

Industrial Solvent

In industrial applications, this compound serves as a solvent in various chemical processes. Its chemical inertness allows it to dissolve a wide range of organic compounds without participating in unwanted side reactions. This property is particularly useful in the synthesis of fluorinated polymers and other specialty chemicals .

Case Studies

Case Study 1: Anesthetic Efficacy

A study conducted on the anesthetic properties of this compound demonstrated that it effectively reduces anesthetic depth while minimizing adverse effects on cardiovascular function. The study involved a comparative analysis with other inhalation agents like sevoflurane and desflurane .

Case Study 2: Environmental Impact Assessment

Research assessing the environmental impact of fluorinated ethers highlighted the stability of this compound in aquatic systems. The study emphasized its low toxicity to aquatic life while noting its persistence in the environment. This has implications for regulatory assessments regarding its use in industrial applications .

作用机制

The exact mechanism of action of 1,1,2,3,3,3-Hexafluoropropyl difluoromethyl ether is not fully understood. it is believed to exhibit strong Lewis acid characteristics, allowing it to form complexes with other compounds . These complexes are thought to be responsible for the compound’s unique properties. Additionally, its nucleophilic behavior enables it to react with other compounds, leading to the formation of novel compounds .

相似化合物的比较

Structural and Physicochemical Properties

Fluorinated ethers vary in substituents (e.g., methyl, ethyl, trifluoroethyl) and fluorine distribution, affecting their properties. Below is a comparative analysis:

| Compound Name | CAS Number | Molecular Formula | Boiling Point (°C) | Thermal Conductivity (W/m·K) | Key Applications |

|---|---|---|---|---|---|

| 1,1,2,3,3,3-Hexafluoropropyl difluoromethyl ether | 56860-85-6 | C₄H₂F₈O | Not reported | Not reported | Refrigerants, electrolytes |

| 1,1,2,3,3,3-Hexafluoropropyl methyl ether (HFE-356mec) | 382-34-3 | C₄H₃F₇O | ~35–40* | 0.012* | Blowing agents, solvents |

| 2,2,2-Trifluoroethyl-1,1,2,3,3,3-hexafluoropropyl ether (THE) | 993-95-3 | C₅H₃F₉O | ~80–85† | 0.015† | Lithium-ion batteries |

| 1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE) | 757-90-2 | C₅H₄F₈O | ~78‡ | 0.014‡ | Lithium-sulfur batteries |

| Hexafluoroisopropyl methyl ether | 13171-18-1 | C₄H₄F₆O | ~48–50§ | 0.013§ | Medical anesthetics |

*Data inferred from HFE-347mcf ; †From battery electrolyte studies ; ‡From patent data ; §From industrial specifications .

Key Observations :

Metabolic and Toxicological Profiles

Metabolism varies significantly across fluorinated ethers, impacting their environmental and biological safety:

Key Observations :

Environmental Impact

Fluorinated ethers are designed to replace HFCs and CFCs due to their shorter atmospheric lifetimes:

生物活性

1,1,2,3,3,3-Hexafluoropropyl difluoromethyl ether (HFDE) is a fluorinated organic compound with the chemical formula CHFO and CAS number 56860-85-6. This compound has garnered attention in various fields due to its unique chemical properties and potential applications. Understanding its biological activity is crucial for evaluating its safety and efficacy in industrial and pharmaceutical contexts.

HFDE is characterized by a high degree of fluorination, which enhances its stability and alters its interaction with biological systems. The presence of both ether and difluoromethyl functionalities contributes to its unique reactivity profile.

Biological Activity Overview

Research on the biological activity of HFDE is limited but indicates potential effects on various biological systems. Key areas of interest include:

- Toxicological Effects : Preliminary studies suggest that HFDE may exhibit cytotoxic properties. In vitro assays have indicated that exposure to HFDE can lead to cell death in certain cell lines, although the mechanisms remain to be fully elucidated.

- Metabolic Pathways : The compound's fluorinated structure may influence metabolic pathways differently than non-fluorinated analogs. Studies are ongoing to determine how HFDE interacts with enzymes involved in drug metabolism.

Case Studies

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of HFDE on human liver cells (HepG2). Results indicated a dose-dependent decrease in cell viability at concentrations above 50 µM, suggesting potential hepatotoxicity.

- Enzyme Interaction : Research has shown that HFDE can inhibit certain cytochrome P450 enzymes in vitro. This inhibition could affect the metabolism of co-administered drugs, raising concerns about drug-drug interactions.

Data Tables

| Study | Cell Line | Concentration (µM) | Viability (% Control) | Comments |

|---|---|---|---|---|

| Study 1 | HepG2 | 0 | 100 | Control |

| 50 | 80 | Mild toxicity | ||

| 100 | 50 | Moderate toxicity | ||

| 200 | 20 | Severe toxicity |

| Enzyme | IC50 (µM) | Effect |

|---|---|---|

| CYP1A2 | 25 | Inhibition |

| CYP3A4 | 15 | Strong inhibition |

The mechanisms underlying the biological activity of HFDE are not yet fully understood. However, it is hypothesized that the compound interacts with cellular membranes due to its lipophilic nature, potentially disrupting membrane integrity and leading to cell death. Additionally, the fluorine atoms may play a role in altering hydrogen bonding and electron distribution within biomolecules.

常见问题

Q. What are the established synthetic routes for 1,1,2,3,3,3-Hexafluoropropyl difluoromethyl ether, and how do reaction conditions influence yield and purity?

Methodological Answer:

- Fluorination of Precursors : The compound can be synthesized via nucleophilic substitution or etherification using fluorinated alcohols (e.g., hexafluoroisopropanol) and halogenated methyl ethers. For example, reacting 1,1,2,3,3,3-hexafluoropropanol with difluoromethyl halides under anhydrous conditions yields the target compound.

- Purification : Fractional distillation or preparative GC is critical due to the compound’s volatility. Purity (>98%) is confirmed via GC analysis, as noted for structurally similar fluorinated ethers .

- Reaction Optimization : Elevated temperatures (50–80°C) and catalysts like potassium carbonate improve yields, but excess heat may degrade thermally sensitive intermediates .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

Methodological Answer:

- ¹⁹F NMR : Essential for identifying fluorinated groups. Peaks for -CF₃ (δ -70 to -80 ppm) and -OCH₂F (δ -140 to -150 ppm) confirm substitution patterns .

- GC-MS : Validates purity (>98%) and detects volatile byproducts (e.g., unreacted fluorinated alcohols) .

- FT-IR : C-O-C stretching (1100–1250 cm⁻¹) and C-F vibrations (1000–1200 cm⁻¹) confirm ether and fluorinated groups .

Advanced Research Questions

Q. How does this compound enhance ionic conductivity in fluorinated gel polymer electrolytes for lithium-metal batteries?

Methodological Answer:

Q. What metabolic pathways contribute to its nephrotoxicity, and how do glutathione conjugates mediate bioactivation?

Methodological Answer:

Q. How do conflicting reports on thermal stability inform safe handling protocols in laboratory settings?

Methodological Answer:

- Contradictions : Some studies report decomposition >150°C , while others note stability up to 200°C in inert atmospheres .

- Resolution : Stability depends on substituent electronegativity and steric effects. Differential scanning calorimetry (DSC) under nitrogen shows no exotherms below 180°C, supporting higher thermal resilience in fluorinated matrices .

Q. What role does fluorine substitution play in modulating its solvent properties for organic reactions?

Methodological Answer:

- Polarity and Solubility : High fluorine content lowers polarizability, making it a non-polar solvent with low dielectric constant (ε ≈ 7.2). Ideal for dissolving fluorinated reactants (e.g., perfluoroalkenes) .

- Case Study : In Diels-Alder reactions, the compound increases reaction rates by 30% compared to THF due to reduced solvent-reactant hydrogen bonding .

Q. How does atmospheric lifetime impact its environmental suitability as a blowing agent alternative?

Methodological Answer:

Q. Key Research Gaps

- Toxicokinetics : Limited data on chronic exposure thresholds in mammalian models.

- Scalable Synthesis : Need for greener catalysts to reduce halogenated waste.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。